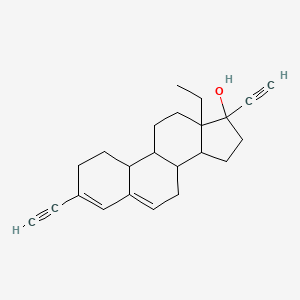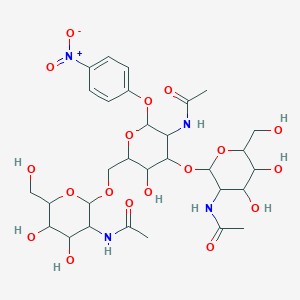
4-Nitrophenyl 2-Acetamido-3,6-di-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
-2-deoxy-alpha-D-galactopyranoside is a derivative of galactose, a type of sugar molecule. This compound is characterized by the absence of an oxygen atom at the second carbon position, which distinguishes it from its parent molecule, galactose. This structural modification imparts unique chemical and biological properties to -2-deoxy-alpha-D-galactopyranoside, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of -2-deoxy-alpha-D-galactopyranoside typically involves the selective removal of the hydroxyl group at the second carbon position of galactose. This can be achieved through a series of chemical reactions, including:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using protective groups such as acetyl or benzyl groups.
Deoxygenation: The protected galactose undergoes a deoxygenation reaction, often using reagents like tributyltin hydride or other radical initiators, to remove the hydroxyl group at the second carbon position.
Deprotection: The protective groups are then removed to yield -2-deoxy-alpha-D-galactopyranoside.
Industrial Production Methods
Industrial production of -2-deoxy-alpha-D-galactopyranoside may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like deoxyribose-phosphate aldolase can be used to catalyze the formation of -2-deoxy-alpha-D-galactopyranoside from suitable precursors under mild conditions, offering a more environmentally friendly and cost-effective approach.
Análisis De Reacciones Químicas
Types of Reactions
-2-deoxy-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert -2-deoxy-alpha-D-galactopyranoside into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Alcohols from reduction.
- Halogenated derivatives from substitution.
Aplicaciones Científicas De Investigación
-2-deoxy-alpha-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme activity, particularly in understanding the role of deoxy sugars in biological systems.
Medicine: -2-deoxy-alpha-D-galactopyranoside is investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of -2-deoxy-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes involved in carbohydrate metabolism, leading to altered cellular processes. For example, it may inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates, thereby affecting the availability of sugars for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-deoxy-D-glucose: Similar to -2-deoxy-alpha-D-galactopyranoside, this compound lacks an oxygen atom at the second carbon position but is derived from glucose instead of galactose.
2-deoxy-L-galactose: This is the L-isomer of -2-deoxy-alpha-D-galactopyranoside, with similar structural features but different stereochemistry.
Uniqueness
-2-deoxy-alpha-D-galactopyranoside is unique due to its specific structural features and the resulting biological activities. Its ability to inhibit specific enzymes and participate in unique chemical reactions sets it apart from other deoxy sugars, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C30H44N4O18 |
|---|---|
Peso molecular |
748.7 g/mol |
Nombre IUPAC |
N-[2-[[5-acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C30H44N4O18/c1-11(37)31-19-25(43)22(40)16(8-35)49-28(19)47-10-18-24(42)27(52-29-20(32-12(2)38)26(44)23(41)17(9-36)50-29)21(33-13(3)39)30(51-18)48-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-36,40-44H,8-10H2,1-3H3,(H,31,37)(H,32,38)(H,33,39) |
Clave InChI |
XLNAXKMQHIEVPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


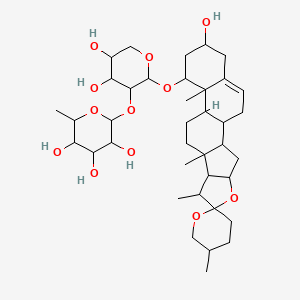
![13-Hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one](/img/structure/B12326161.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12326168.png)
![11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B12326174.png)
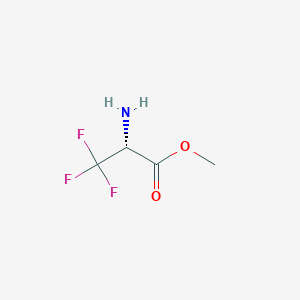
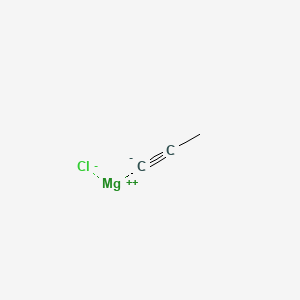
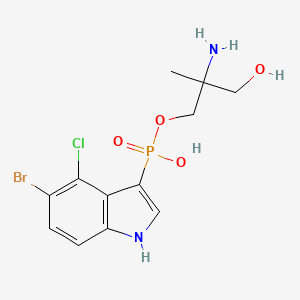
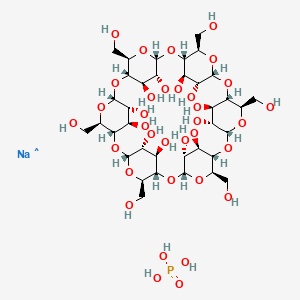
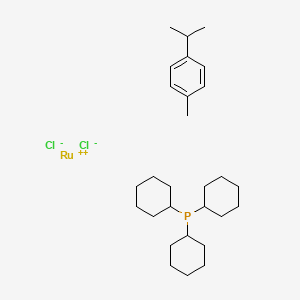
![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)
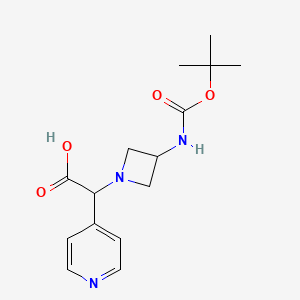
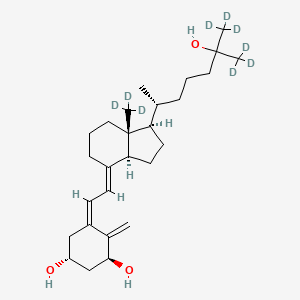
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
